molecular formula C7H8F2N2O3 B10905973 Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10905973
M. Wt: 206.15 g/mol
InChI Key: HRFYJCVKYIOTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate is a fluorinated organic compound with significant applications in various scientific fields. The presence of difluoromethyl and hydroxymethyl groups in its structure imparts unique chemical properties, making it valuable in synthetic chemistry, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of a carboxylic acid derivative.

    Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, where nucleophiles can replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of Methyl 3-(difluoromethyl)-1-(carboxymethyl)-1H-pyrazole-4-carboxylate.

    Reduction: Formation of Methyl 3-(monofluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

The compound’s fluorinated structure enhances its metabolic stability and bioavailability, making it a potential candidate for drug development. It can be used to design novel pharmaceuticals with improved pharmacokinetic properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities, contributing to the development of new drugs.

Industry

In the agrochemical industry, this compound is used to synthesize active ingredients for pesticides and herbicides. Its stability and reactivity make it suitable for developing compounds with enhanced efficacy and environmental safety.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity to target proteins, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Methyl 3-(chloromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Contains a chloromethyl group instead of a difluoromethyl group.

    Methyl 3-(methyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Lacks fluorine atoms, having a simple methyl group.

Uniqueness

Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and stability compared to non-fluorinated analogs, making it particularly valuable in drug design and agrochemical development.

Biological Activity

Methyl 3-(difluoromethyl)-1-(hydroxymethyl)-1H-pyrazole-4-carboxylate (CAS: 2171314-26-2) is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a fungicide. This compound is structurally related to other pyrazole derivatives that exhibit significant antifungal properties through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

  • Molecular Formula : C7H8F2N2O3
  • Molar Mass : 206.15 g/mol
  • Density : 1.49 g/cm³ (predicted)
  • Boiling Point : 333.3 °C (predicted)
  • pKa : 12.80 (predicted)

The primary mechanism of action for this compound, similar to other pyrazole derivatives, involves the inhibition of SDH. This inhibition disrupts the electron transport chain, leading to decreased ATP production and ultimately causing cell death in fungi. This mechanism has been well-documented in various studies focusing on related compounds .

Antifungal Activity

Research indicates that derivatives of this compound have shown promising antifungal activity against several phytopathogenic fungi. A series of studies tested various amides derived from this compound against seven different fungal strains, revealing moderate to excellent antifungal properties. Notably, one derivative exhibited higher antifungal activity than the widely used fungicide boscalid .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of pyrazole derivatives and their biological activity has been explored extensively. A three-dimensional quantitative structure-activity relationship (QSAR) model was developed for these compounds, which helped identify key structural features contributing to their antifungal efficacy. The presence of specific functional groups, such as difluoromethyl and hydroxymethyl, was found to enhance biological activity by facilitating stronger interactions with the target enzyme .

In Vitro Studies

In vitro assays have demonstrated that this compound and its derivatives significantly inhibit the mycelial growth of various fungi, including species responsible for major crop diseases. The results from these studies suggest that these compounds could be effective alternatives to traditional fungicides, particularly in integrated pest management strategies .

CompoundActivity Against FungiReference
9mHigher than Boscalid
IsopyrazamEffective against Alternaria spp.
FluxapyroxadBroad-spectrum efficacy

Environmental Impact and Safety

Given the increasing regulatory scrutiny on chemical pesticides, understanding the environmental impact and safety profile of this compound is crucial. Preliminary studies indicate that while this compound is effective against specific pathogens, its environmental persistence and potential toxicity to non-target organisms need further investigation .

Properties

Molecular Formula

C7H8F2N2O3

Molecular Weight

206.15 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-(hydroxymethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C7H8F2N2O3/c1-14-7(13)4-2-11(3-12)10-5(4)6(8)9/h2,6,12H,3H2,1H3

InChI Key

HRFYJCVKYIOTQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.